2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid is a chemical compound that belongs to the class of coumarins. Coumarins are a group of organic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of a chromen-2-one moiety, which is responsible for its unique properties.
Mechanism of Action
Target of Action
It has been used in the synthesis of photoactive derivatives of cellulose . These derivatives are water-soluble polyelectrolytes decorated with high amounts of photochemically active chromene moieties .
Mode of Action
The compound interacts with its targets through a process of esterification. The biopolymer cellulose is mildly esterified with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N′-carbonyldiimidazole . This results in the formation of photoactive derivatives of cellulose .
Biochemical Pathways
The light-triggered photodimerization of the chromene moieties of the photoactive polyelectrolytes has been studied . This photochemistry may be used to control the properties of the new polysaccharide derivatives .
Pharmacokinetics
The compound’s water solubility suggests it may have good bioavailability .
Result of Action
The primary result of the action of 2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid is the formation of water-soluble polyelectrolytes decorated with high amounts of photochemically active chromene moieties . These photoactive derivatives of cellulose can be used in the design of smart materials .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the light conditions can affect the photodimerization of the chromene moieties . Additionally, the compound’s water solubility suggests that it may be more effective in aqueous environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid typically involves the esterification of 4-methyl-2-oxo-2H-chromen-6-ol with propanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as N,N’-carbonyldiimidazole to activate the carboxylic acid group . The product is then purified by precipitation in acetone and washed with ethanol to remove any impurities .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The chromen-2-one moiety can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chromen-2-one ring, leading to the formation of dihydrocoumarins.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propanoic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce dihydrocoumarins. Substitution reactions can result in a variety of functionalized coumarins.
Scientific Research Applications
2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a valuable tool in studying enzyme interactions and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid: Another coumarin derivative with similar structural features.
7-acetoxy-4-methyl-chromen-2-one: A related compound with acetoxy substitution at the 7-position.
N-isopropyl-4-((4-methyl-2-oxo-2H-chromen-6-yl)oxy)butanamide: A derivative with an isopropyl group and butanamide moiety.
Uniqueness
2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid is unique due to its specific substitution pattern and the presence of the propanoic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-methyl-2-oxochromen-6-yl)oxypropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-7-5-12(14)18-11-4-3-9(6-10(7)11)17-8(2)13(15)16/h3-6,8H,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXDHEXQSUSAKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)OC(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392361 |
Source
|
Record name | 2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96078-22-7 |
Source
|
Record name | 2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.